molecular formula C15H9F5O B14447502 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 78622-66-9

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B14447502
CAS No.: 78622-66-9
M. Wt: 300.22 g/mol
InChI Key: GUBHUYSLZBKLEQ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is a fluorinated aromatic compound The presence of multiple fluorine atoms and a methoxyphenyl group makes it a unique molecule with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 4-methoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.

    Coupling Reaction: The key step involves a coupling reaction between pentafluorobenzene and 4-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the corresponding alkanes.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.

    Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • 1,2,3,4,5-Pentafluoro-6-iodobenzene
  • 1,2,3,4,5-Pentafluoro-6-bromobenzene

Uniqueness

1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the presence of both the pentafluorobenzene and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

78622-66-9

Molecular Formula

C15H9F5O

Molecular Weight

300.22 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H9F5O/c1-21-9-5-2-8(3-6-9)4-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3

InChI Key

GUBHUYSLZBKLEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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